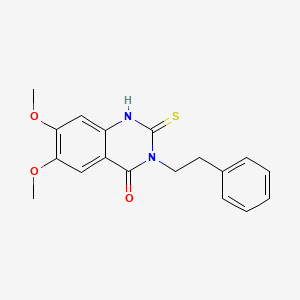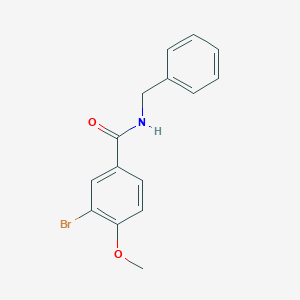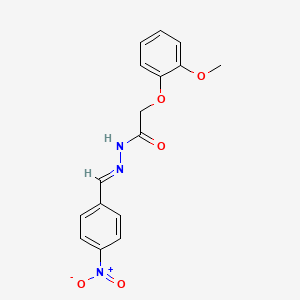
2-mercapto-6,7-dimethoxy-3-(2-phenylethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are heterocyclic compounds that have attracted significant interest due to their diverse pharmacological activities and potential in drug development. The specific compound , 2-mercapto-6,7-dimethoxy-3-(2-phenylethyl)-4(3H)-quinazolinone, belongs to this family and has been synthesized and characterized for its structural and chemical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step chemical reactions starting from simple precursors. A novel synthetic route for quinazolinone derivatives, including the mercapto-phenylethyl variant, has been developed, demonstrating the compound's feasibility through user-friendly synthesis methods (Mohammadhosseini et al., 2016).
Molecular Structure Analysis
Detailed spectroscopic analyses, including FT-IR, FT-Raman, and NMR, have been performed to determine the molecular structure of quinazolinone derivatives. These studies provide insights into the compound's geometry, vibrational bands, and electronic properties, contributing to a comprehensive understanding of its molecular structure (Prabavathi & Senthil Nayaki, 2014).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, leading to the formation of numerous derivatives with potential biological activities. The reactivity of these compounds, including substitution and cyclization reactions, highlights their versatility in chemical synthesis and the exploration of new pharmacological agents.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. Studies have detailed these properties, facilitating the development of quinazolinone-based therapeutics by optimizing their pharmacokinetic profiles.
Chemical Properties Analysis
Quinazolinone derivatives exhibit a range of chemical properties, including redox behavior, interaction with metal ions, and photophysical properties. These characteristics are essential for designing quinazolinone-based compounds with desired biological activities and for understanding their mechanism of action at the molecular level.
特性
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-15-10-13-14(11-16(15)23-2)19-18(24)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHUSRDKUPJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)


![N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5792475.png)
![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5792477.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5792496.png)
![1-methyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5792499.png)
![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5792501.png)
![ethyl 2-amino-1-[3-(4-morpholinyl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5792511.png)

![1-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5792528.png)